![molecular formula C11H16FNO B13295436 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)
1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino moiety, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-fluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction of intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of halogens or other functional groups at the fluorophenyl ring.
Scientific Research Applications
1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a beta-blocker or in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate the downstream signaling pathways, leading to physiological effects such as vasodilation or reduced heart rate. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
1-amino-2-(4-fluorophenyl)propan-2-ol: Shares a similar structure but differs in the position of the fluorine atom.
1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol: Another isomer with the fluorine atom at a different position on the phenyl ring.
Uniqueness: 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The position of the fluorine atom significantly influences its interaction with molecular targets, making it a valuable compound for targeted drug design and development.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
FMOBZUDKUSOXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







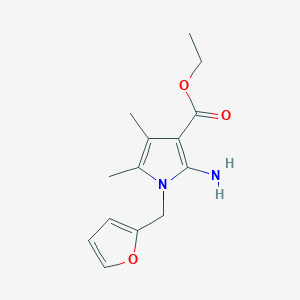
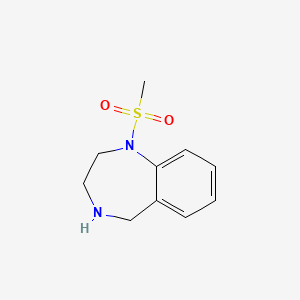
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
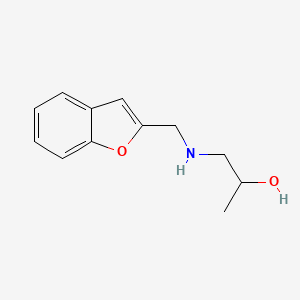
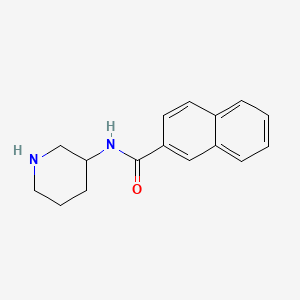
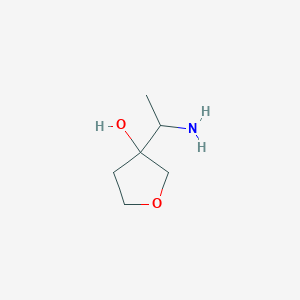
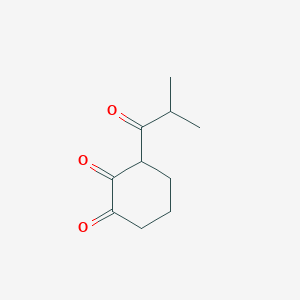
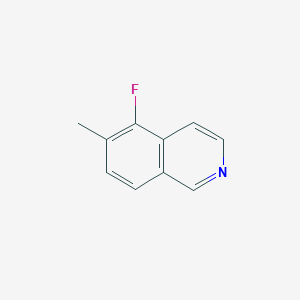
![N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13295449.png)
